molecular formula C8H16O5 B3187499 PEG2-ethyl acetate CAS No. 154773-33-8

PEG2-ethyl acetate

Cat. No.: B3187499
CAS No.: 154773-33-8
M. Wt: 192.21 g/mol
InChI Key: GHNWJTOZQSLFIF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

PEG2-ethyl acetate, also known as Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate, is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves the exploitation of the intracellular ubiquitin-proteasome system . The compound forms a bridge between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, maintaining cellular homeostasis .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which can enhance its bioavailability .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways, depending on the function of the degraded protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other proteins or compounds can affect the binding of the compound to its targets . Additionally, factors such as pH and temperature can impact the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

PEG2-ethyl acetate interacts with various biomolecules in the process of PROTAC synthesis . The compound serves as a linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction leads to the selective degradation of target proteins via the intracellular ubiquitin-proteasome system .

Cellular Effects

The primary cellular effect of this compound is its role in the degradation of specific proteins . By facilitating the formation of PROTACs, it influences cell function by altering the levels of certain proteins. This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs . It enables the formation of a ternary complex between the E3 ubiquitin ligase and the target protein. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. The dosage effects of PROTACs, which this compound helps form, can vary significantly. The efficacy and toxicity of PROTACs can depend on the dosage, with potential threshold effects and adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of PROTAC formation . The compound serves as a linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This leads to the selective degradation of target proteins via the intracellular ubiquitin-proteasome system .

Transport and Distribution

As a component of PROTACs, it would be expected to distribute wherever these molecules are transported within the cell .

Subcellular Localization

As a component of PROTACs, it would be expected to localize wherever these molecules are active within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

PEG2-ethyl acetate is synthesized through the esterification of polyethylene glycol with ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The product is then purified through distillation and crystallization to obtain a high-purity compound suitable for use in various applications .

Comparison with Similar Compounds

PEG2-ethyl acetate can be compared with other polyethylene glycol derivatives, such as:

This compound is unique due to its optimal balance of solubility, stability, and reactivity, making it a preferred choice for use in PROTAC synthesis and other applications .

Properties

IUPAC Name

ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-2-13-8(10)7-12-6-5-11-4-3-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNWJTOZQSLFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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